molecular formula C21H31F2N3O2 B6997782 N-(1,1-difluoro-4-phenylbutan-2-yl)-4-methyl-4-morpholin-4-ylpiperidine-1-carboxamide

N-(1,1-difluoro-4-phenylbutan-2-yl)-4-methyl-4-morpholin-4-ylpiperidine-1-carboxamide

Cat. No.: B6997782
M. Wt: 395.5 g/mol
InChI Key: FXKDGDAKXCFYKO-UHFFFAOYSA-N
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Description

N-(1,1-difluoro-4-phenylbutan-2-yl)-4-methyl-4-morpholin-4-ylpiperidine-1-carboxamide is a complex organic compound with a unique structure that includes a difluorophenyl group, a morpholine ring, and a piperidine ring

Properties

IUPAC Name

N-(1,1-difluoro-4-phenylbutan-2-yl)-4-methyl-4-morpholin-4-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31F2N3O2/c1-21(26-13-15-28-16-14-26)9-11-25(12-10-21)20(27)24-18(19(22)23)8-7-17-5-3-2-4-6-17/h2-6,18-19H,7-16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKDGDAKXCFYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)NC(CCC2=CC=CC=C2)C(F)F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-difluoro-4-phenylbutan-2-yl)-4-methyl-4-morpholin-4-ylpiperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the difluorophenylbutan-2-yl intermediate:

    Formation of the morpholine ring: This step involves the cyclization of the appropriate precursors to form the morpholine ring.

    Formation of the piperidine ring: This step involves the cyclization of the appropriate precursors to form the piperidine ring.

    Coupling of the intermediates: This step involves the coupling of the difluorophenylbutan-2-yl intermediate with the morpholine and piperidine intermediates to form the final compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve the use of automated reactors and continuous flow systems to improve efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-difluoro-4-phenylbutan-2-yl)-4-methyl-4-morpholin-4-ylpiperidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: The compound can be reduced to form various reduction products.

    Substitution: The compound can undergo substitution reactions to form various substitution products.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.

Scientific Research Applications

N-(1,1-difluoro-4-phenylbutan-2-yl)-4-methyl-4-morpholin-4-ylpiperidine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies of biological processes and pathways.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-difluoro-4-phenylbutan-2-yl)-4-methyl-4-morpholin-4-ylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(1,1-difluoro-4-phenylbutan-2-yl)-4-methyl-4-morpholin-4-ylpiperidine-1-carboxamide can be compared with other similar compounds, such as:

    This compound: This compound has a similar structure but may have different functional groups or substituents.

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